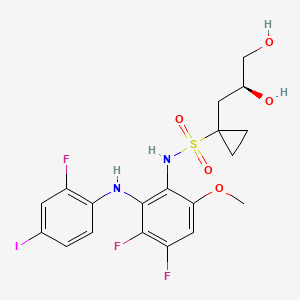

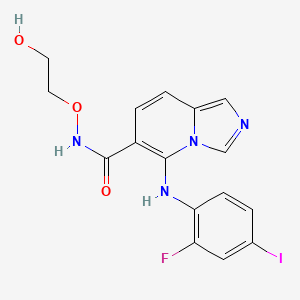

1-丙烯酰基-3,5-双((Z)-4-氟-3-硝基苄亚基)氮杂环-4-酮

描述

VLX1570 is an inhibitor of 19S proteasomal deubiquitinases with IC50 values of 6.4 and 13 μM for deubiquitinase activity in vitro using Ub-rhodamine and Ub-AMC, respectively, as substrates. It is selective for proteasomal deubiquitinases over a panel of deubiquitinases at 20 μM, but inhibits USP5 by greater than 50%, and over a panel of 211 kinases at 10 μM, but inhibits Cdk4 by 77%.1 VLX1570 binds to and inhibits recombinant ubiquitin-specific protease 14 (USP14) and ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5) in vitro, and inhibits the USP14 and UCHL5 activity of purified 19S proteasomes when used at a concentration of 50 μM. It inhibits the proliferation of KMS-11, RPMI-8226, OPM-2, and OPM-2-BZR multiple myeloma cells (IC50s = 43, 74, 126, and 191 nM, respectively), as well as induces apoptosis and increases the accumulation of polyubiquitinated proteins. VLX1570 (3 mg/kg per day for 10 days) increases survival and reduces tumor growth in KMS-11-LUC2 and RPMI-8226 mouse xenograft models, respectively.

VLX1570 is an inhibitor of the 19S proteasome-specific deubiquitylating enzymes (DUBs) USP14 and UCHL5, with apoptosis-inducing and antineoplastic activities. Upon administration, VLX1570 specifically binds to both USP14 and UCHL5, thereby blocking their deubiquitylating activity. This blocks the ubiquitin proteasome degradation pathway, prevents the degradation of defective proteins, and leads to an accumulation of poly-ubiquitylated proteins. This induces the unfolded protein response (UPR) and results in both the induction of tumor cell apoptosis and the inhibition of tumor cell growth.

科学研究应用

光交联聚合物应用

1-丙烯酰基-3,5-双((Z)-4-氟-3-硝基苄亚基)氮杂环-4-酮和类似化合物已被探索用于光交联聚合物的开发。由于其对光的敏感性和可定制的特性,这些聚合物在光刻胶和光刻应用中非常有价值。例如,2,5-双(4-羟基-3-甲氧基苄亚基)环戊酮 (DVCP) 等化合物在聚酯、聚磺酸盐、聚碳酸酯和聚膦酸酯中使用时,可针对特定应用提供定制的吸收、敏感性和溶解性特性 (Borden,1978)。

共聚物合成和表征

此类化合物也已被用于合成新型共聚物。例如,已经报道了使用全氟丙烯酸单体与甲基丙烯酸甲酯合成共聚物。这些共聚物表现出独特性能,如高疏水性和特定的热行为,这对于开发具有专门应用的材料非常重要 (Çanak、Hamuryudan 和 Serhatlı,2012)。

药物递送系统中的生物医学应用

这些化合物的潜力延伸到生物医学应用,特别是在药物递送系统中。例如,使用丙烯酰胺和丙烯酸配制(包括双丙烯酰胺)开发的可生物降解水凝胶在控制药物释放方面展示了有希望的应用。这些水凝胶的特性,如溶胀行为和机械强度,使其适用于特定的药物递送应用 (Elvira、Mano、San Román 和 Reis,2002)。

聚合物复合材料的开发

此外,这些化合物有助于开发具有光反应性等特定性能的聚合物复合材料。例如,在聚合物基质中加入光交联组分已导致先进材料在液晶显示器和其他光学技术中的应用 (Kimura、Kuboyama 和 Ougizawa,2016)。

作用机制

Target of Action

VLX1570 is a small molecule inhibitor that primarily targets the deubiquitinases (DUBs) that remove sterically bulky ubiquitin chains from proteins during processing in the 19S regulatory subunit of the proteasome . It shows selectivity for ubiquitin-specific protease-14 (USP14) with comparatively weaker inhibitory activity towards UCHL5 (ubiquitin-C-terminal hydrolase-5) .

Mode of Action

VLX1570 binds to and inhibits the activity of USP14, thereby expediting the accumulation of ubiquitin conjugates . This inhibition of DUB activity disrupts the normal functioning of the proteasome, leading to an accumulation of proteins that are marked for degradation but cannot be processed .

Biochemical Pathways

VLX1570 affects multiple biochemical pathways. It induces endoplasmic reticulum (ER) stress and blocks the Akt pathway in lung cancer cell lines . The compound’s action on these pathways leads to a disruption in cell cycle progression, DNA repair, metabolism, and cell survival .

Pharmacokinetics

In a phase 1 study, patients were treated with escalating doses of VLX1570 ranging from 0.05 to 1.2 mg/kg as a brief intravenous (IV) infusion . Due to its poor aqueous solubility, VLX1570 was formulated in polyethylene glycol, polyoxyethylated castor oil, and polysorbate 80 and administered as a brief IV infusion via a central venous catheter .

Result of Action

VLX1570 has been shown to significantly inhibit the proliferation of lung cancer cells and induce apoptosis . It also induces a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 . Moreover, VLX1570 significantly promotes the mitochondrial-associated apoptosis .

Action Environment

The action of VLX1570 can be influenced by environmental factors. For instance, interfering with ER stress by exposure to 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid sodium (TUDCA) can fortify the cytotoxicity of VLX1570 in human lung cancer cells . .

生化分析

Biochemical Properties

VLX1570 binds to and inhibits the activity of ubiquitin-specific protease-14 (USP14) in vitro, with comparatively weaker inhibitory activity towards UCHL5 (ubiquitin-C-terminal hydrolase-5) . It results in the accumulation of proteasome-bound high molecular weight polyubiquitin conjugates .

Cellular Effects

VLX1570 has shown to inhibit the proliferation and increase apoptosis in human lung cancer cells . It also induced a G2/M cell cycle arrest by downregulating CDK1 and CyclinB1 . In multiple myeloma cells, VLX1570 induced the accumulation of ubiquitin complexes, induction of ER stress, and the loss of cell viability in a dose-dependent manner .

Molecular Mechanism

VLX1570 exerts its effects at the molecular level primarily through the inhibition of USP14 activity . It binds to USP14 and UCHL5, leading to a time-dependent decrease in labeled USP14 and UCHL5 after treatment .

Temporal Effects in Laboratory Settings

Anti-myeloma effects of VLX1570 were noted at doses at or above 0.6 mg/kg . Two patients treated at the 1.2 mg/kg dose level experienced severe, abrupt, and progressive respiratory insufficiency .

Dosage Effects in Animal Models

In a zebrafish PDX model of acute myeloid leukemia (AML), VLX1570 showed significant antigrowth activity in vivo . Fourteen patients were treated with escalating doses of VLX1570 ranging from 0.05 to 1.2 mg/kg .

Metabolic Pathways

It is known that VLX1570 is a competitive inhibitor of proteasome deubiquitinases (DUBs) .

Transport and Distribution

It is known that VLX1570 was administered as a brief intravenous (IV) infusion via a central venous catheter .

Subcellular Localization

It is known that VLX1570 binds to and inhibits the activity of ubiquitin-specific protease-14 (USP14) in vitro .

属性

IUPAC Name |

(3Z,5Z)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXBVLYWLLALY-CQRYCMKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CC/C(=C/C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C\C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)

![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea](/img/structure/B612214.png)